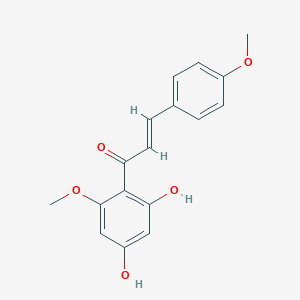

2',4'-Dihydroxy-4,6'-dimethoxychalcone

描述

2',4'-Dihydroxy-4,6'-dimethoxychalcone is a natural product found in Goniothalamus gardneri and Vitex tripinnata with data available.

作用机制

Target of Action

4-O-Methylhelichrysetin, also known as 2’,4’-Dihydroxy-4,6’-dimethoxychalcone or (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a natural product It’s known that many natural products like this compound interact with multiple targets, contributing to their biological activities .

Mode of Action

It’s known that the compound has certain pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It’s also suggested to have potential antidiabetic and antitumor effects

Biochemical Pathways

Given its reported biological activities, it can be inferred that the compound may influence pathways related to oxidative stress, inflammation, microbial growth, glucose metabolism, and cell proliferation .

Pharmacokinetics

It’s generally known that the adme properties of a compound are strongly influenced by its physicochemical parameters . These properties play a crucial role in determining the bioavailability of the compound.

Result of Action

Its antimicrobial activity suggests it may interfere with the growth and proliferation of microbes at the cellular level .

Action Environment

Factors such as ph, temperature, and presence of other compounds can generally influence the stability and activity of a compound .

生化分析

Biochemical Properties

It is known that it has antioxidant, anti-inflammatory, and antibacterial properties

Cellular Effects

The cellular effects of 2’,4’-Dihydroxy-4,6’-dimethoxychalcone have been studied in the context of breast cancer cells . This compound demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis . It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential .

Molecular Mechanism

It is known to induce cell cycle arrest in the G0/G1 phase and alter mitochondrial outer membrane potential, leading to autophagy and intrinsic apoptosis in breast cancer cells .

Temporal Effects in Laboratory Settings

It is known that it has a certain degree of stability and can be stored for a long time under certain conditions .

生物活性

2',4'-Dihydroxy-4,6'-dimethoxychalcone (2',4'-DHMDCh) is a naturally occurring compound belonging to the chalcone class of flavonoids. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of 2',4'-DHMDCh, supported by data tables and relevant research findings.

- Molecular Formula : C17H18O5

- Molecular Weight : 302.32 g/mol

- Structural Features : Contains two hydroxyl groups and two methoxy groups on the aromatic rings.

1. Anticancer Properties

Research indicates that 2',4'-DHMDCh exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells, particularly breast cancer cells, through several mechanisms:

- Induction of Autophagy : The compound activates autophagic pathways, which are crucial for cell survival and death regulation.

- Cell Cycle Arrest : It causes cell cycle arrest in the G0/G1 phase, inhibiting cancer cell proliferation.

- Mitochondrial Dysfunction : Alters mitochondrial membrane potential leading to apoptosis.

Table 1: Anticancer Effects of 2',4'-DHMDCh

| Study | Cell Type | Mechanism | IC50 (µM) |

|---|---|---|---|

| Breast Cancer Cells | Induces apoptosis via mitochondrial pathways | 25 | |

| Various Cancer Lines | Inhibits cell viability and induces autophagy | 40 |

2. Anti-inflammatory Effects

2',4'-DHMDCh has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes:

- Inhibition of COX-2 and iNOS : The compound significantly reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages exposed to lipopolysaccharides (LPS).

- Reduction of NF-κB Activation : It inhibits the nuclear translocation of NF-κB, a key regulator of inflammation .

Table 2: Anti-inflammatory Effects of 2',4'-DHMDCh

| Study | Cell Type | Inflammatory Marker | Reduction (%) at 20 µM |

|---|---|---|---|

| RAW264.7 Macrophages | COX-2 | 10.8 | |

| RAW264.7 Macrophages | iNOS | 83.15 |

3. Antioxidant Activity

The compound activates the Nrf2 pathway, leading to enhanced expression of antioxidant genes:

- Oxidative Stress Protection : By activating Nrf2, 2',4'-DHMDCh promotes cellular defense mechanisms against oxidative stress.

- Stability Over Time : Long-term studies indicate that the compound maintains its protective effects against oxidative stress in both in vitro and in vivo models.

The biological activities of 2',4'-DHMDCh can be attributed to its interaction with various molecular targets:

- Nrf2 Activation : Binds to Nrf2, promoting its translocation to the nucleus where it activates antioxidant response elements (ARE).

- Enzyme Interaction : Inhibits enzymes involved in inflammatory processes and cellular signaling pathways.

Case Studies

Several studies have explored the therapeutic potential of 2',4'-DHMDCh:

-

Breast Cancer Study :

- In vitro experiments showed that treatment with 2',4'-DHMDCh resulted in significant apoptosis in breast cancer cells through mitochondrial pathways.

- The study reported an IC50 value indicating effective concentration levels for inducing cell death.

-

Inflammation Study :

- A study on RAW264.7 macrophages demonstrated that administration of 2',4'-DHMDCh reduced inflammatory markers significantly compared to control groups treated with LPS alone.

科学研究应用

Anticancer Applications

Mechanism of Action

Recent studies have demonstrated that DDC exhibits significant anticancer properties. A notable research article highlighted its ability to inhibit breast cancer cell growth through mechanisms involving autophagy and mitochondrial apoptosis. The compound was isolated from Chromolaena tacotana and showed cytotoxicity at concentrations ranging from 5 to 80 µg/mL, with an IC50 value of approximately 52.5 µM for specific cancer cell lines .

Case Study: Breast Cancer

In vitro experiments revealed that DDC treatment led to cell cycle arrest in breast cancer cells, specifically in the G0/G1 and G2/M phases. This was assessed using flow cytometry techniques, which indicated a significant reduction in cell viability upon exposure to DDC .

Antioxidant Properties

Nrf2-ARE Pathway Activation

DDC has been identified as a novel activator of the Nrf2-antioxidant response element (ARE) pathway, which is crucial for cellular defense against oxidative stress. In studies involving PC12 cells, DDC demonstrated cytoprotective effects against oxidative damage by enhancing the expression of antioxidant enzymes .

Case Study: Contact Dermatitis

In vivo studies on chronic contact hypersensitivity (cCHS) model mice showed that DDC administration reduced auricular thickness and scratching events associated with allergic dermatitis. This effect was attributed to the upregulation of antioxidative enzymes through Nrf2 pathway activation .

Anti-inflammatory Effects

Mechanism and Efficacy

The anti-inflammatory potential of DDC is evidenced by its ability to modulate inflammatory responses in various models. It has been shown to exert protective effects against inflammation-induced damage, making it a candidate for therapeutic applications in inflammatory diseases .

Other Notable Applications

Pharmaceutical Industry

DDC is being explored for its potential use in pharmaceuticals due to its minimal toxicity and significant biological activities. It is considered a promising candidate for developing therapeutic agents targeting oxidative stress-related conditions and inflammatory disorders .

Summary Table of Applications

常见问题

Basic Research Questions

Q. What are the standard protocols for isolating 2',4'-Dihydroxy-4,6'-dimethoxychalcone from plant extracts?

Isolation typically involves solvent extraction (e.g., dichloromethane or methanol) followed by chromatographic purification. For example, from Melodorum fruticosum leaves, the compound was isolated using column chromatography with silica gel and Sephadex LH-20, with structural confirmation via NMR and mass spectrometry . Similar methods were applied to Cedrus deodara bark, where spectroscopic properties (¹H/¹³C NMR, HMBC) were critical for identification .

Q. How should this compound be stored to ensure stability?

The compound is sensitive to oxidation and degradation. Recommended storage conditions include an inert atmosphere (e.g., argon) at -20°C for powdered forms, while solutions should be kept at -80°C for long-term stability . Solubility in DMSO or ethanol (1–10 mM stock solutions) is advised for experimental use, with aliquots to avoid freeze-thaw cycles .

Q. What physicochemical properties influence the solubility and bioavailability of this compound?

Its molecular weight (302.32 g/mol) and hydroxyl/methoxy substituents contribute to moderate polarity, favoring solubility in organic solvents like DMSO or ethanol. The pKa (~7.16) suggests partial ionization at physiological pH, impacting cellular uptake. Stability under varying pH and temperature should be empirically validated using HPLC or LC-MS .

Advanced Research Questions

Q. How does this compound modulate pro-inflammatory cytokine release in human neutrophils?

The compound inhibits IL-8 and TNF-α release via dual mechanisms: (1) suppression of 5-lipoxygenase (5-LO) activity (IC₅₀ = 9.6–12.2 μM) and (2) downregulation of NF-κB signaling. Experimental validation involves LPS-stimulated neutrophils, with cytokine quantification via ELISA and transcriptional profiling (e.g., qPCR for IL-8/TNF-α mRNA) . Docking studies further suggest direct interaction with the 5-LO active site .

Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Key techniques include:

- 2D NMR (HMBC, COSY, NOESY) : To assign substituent positions and confirm dihydrochalcone backbone .

- HRESI-TOF-MS : For precise molecular formula determination (e.g., C₁₇H₁₈O₅) .

- X-ray crystallography (if crystalline): Resolves absolute configuration, though limited by compound crystallinity .

Q. What computational methods validate the enzyme-inhibitory activity of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities to targets like 5-LO or mPGES-1. Docking scores correlate with experimental IC₅₀ values, while MD simulations (50–100 ns) assess stability of ligand-enzyme complexes .

Q. How can researchers design experiments to evaluate the multi-target anti-inflammatory effects of this compound?

A multi-assay approach is recommended:

- Enzymatic assays : 5-LO and COX-2 inhibition via spectrophotometric monitoring of product formation.

- Cellular assays : Measure ROS production (DCFH-DA probe) and adhesion molecule expression (flow cytometry for CD11b/CD62L) in activated neutrophils .

- In vivo models : Murine carrageenan-induced paw edema, with tissue cytokine profiling .

Q. What structural analogs of this compound exhibit enhanced bioactivity?

Substitution patterns strongly influence activity. For example:

- 2',6'-Dihydroxy-4'-methoxychalcone : Higher IL-8 inhibition (IC₅₀ = 11.6 μM vs. 8.6 μM for the parent compound) due to increased hydrogen-bonding capacity .

- 3'-Prenylated derivatives : Improved lipid solubility enhances membrane permeability but may reduce aqueous stability .

Q. Methodological Notes

- Contradictions in Activity Data : Variations in IC₅₀ values (e.g., 5-LO inhibition ranging from 9.6–12.2 μM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human enzymes and control inhibitors (e.g., zileuton for 5-LO) .

- Synthetic Challenges : Total synthesis routes are underdeveloped; semi-synthesis from natural precursors (e.g., naringenin) is a viable alternative .

属性

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROJPKUFDFWHAO-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。